molecular formula C8H11BrN2O B14838024 4-Bromo-6-(tert-butoxy)pyrimidine

4-Bromo-6-(tert-butoxy)pyrimidine

Cat. No.: B14838024
M. Wt: 231.09 g/mol
InChI Key: JOBUMOYZHKBWIC-UHFFFAOYSA-N
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Description

4-Bromo-6-(tert-butoxy)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a bromine atom at position 4 and a tert-butoxy group at position 6 makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(tert-butoxy)pyrimidine typically involves the bromination of a pyrimidine derivative. One common method is the bromination of 6-(tert-butoxy)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(tert-butoxy)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrimidine ring with an aryl group.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Bromo-6-(tert-butoxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(tert-butoxy)pyrimidine depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and tert-butoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(tert-butoxy)pyrimidine
  • 4-Iodo-6-(tert-butoxy)pyrimidine
  • 4-Fluoro-6-(tert-butoxy)pyrimidine

Uniqueness

4-Bromo-6-(tert-butoxy)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The tert-butoxy group also provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-6-[(2-methylpropan-2-yl)oxy]pyrimidine

InChI

InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3

InChI Key

JOBUMOYZHKBWIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=NC=N1)Br

Origin of Product

United States

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